N-(DIPHENYLMETHYLIDENE)-[1,1'-BIPHENYL]-4-CARBOXAMIDE
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Overview
Description
N-(diphenylmethylene)-[1,1’-biphenyl]-4-carboxamide is an organic compound with the molecular formula C25H19N. This compound is known for its unique structure, which includes a biphenyl core substituted with a diphenylmethylene group and a carboxamide functional group. It is used in various scientific research applications due to its interesting chemical properties and reactivity.
Mechanism of Action
Target of Action
N-benzhydrylidene-4-phenylbenzamide, also known as N-(diphenylmethylene)-[1,1’-biphenyl]-4-carboxamide, has been found to target kinetoplastid parasites . These parasites are responsible for several neglected tropical diseases. The compound also targets non-receptor tyrosine kinases , which play a crucial role in cell growth and proliferation .
Mode of Action
The compound interacts with its targets by binding to the minor groove of AT-rich mitochondrial DNA (kDNA) of the kinetoplastid parasites . This interaction disrupts the normal functioning of the parasites, leading to their death. In the case of non-receptor tyrosine kinases, the compound inhibits their activity, thereby suppressing the growth of cancer cells .
Biochemical Pathways
The compound affects the de novo pyrimidine biosynthesis pathway , which is essential for the growth of kinetoplastid parasites By inhibiting this pathway, the compound prevents the parasites from multiplying and spreading
Result of Action
The compound’s action results in the death of kinetoplastid parasites , thereby helping to treat the diseases caused by these parasites. In the case of cancer cells, the compound suppresses their growth by inhibiting the activity of non-receptor tyrosine kinases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(diphenylmethylene)-[1,1’-biphenyl]-4-carboxamide typically involves the reaction of benzophenone with aniline in the presence of a suitable catalyst. The reaction proceeds through the formation of an imine intermediate, which is then converted to the final product under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
N-(diphenylmethylene)-[1,1’-biphenyl]-4-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as solvent choice, temperature, and reaction time, are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
N-(diphenylmethylene)-[1,1’-biphenyl]-4-carboxamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(diphenylmethylene)-[1,1’-biphenyl]-4-carboxamide include:
- N-(diphenylmethylene)-1-phenylmethanamine
- N-(diphenylmethylene)-2-phenylaniline
- Benzhydrylidene-biphenyl-2-yl-amine
Uniqueness
What sets N-(diphenylmethylene)-[1,1’-biphenyl]-4-carboxamide apart from these similar compounds is its specific substitution pattern and functional groups, which confer unique chemical properties and reactivity. This uniqueness makes it valuable for specific research applications and industrial uses.
Properties
IUPAC Name |
N-benzhydrylidene-4-phenylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19NO/c28-26(24-18-16-21(17-19-24)20-10-4-1-5-11-20)27-25(22-12-6-2-7-13-22)23-14-8-3-9-15-23/h1-19H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLAALXBAUFACQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)N=C(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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